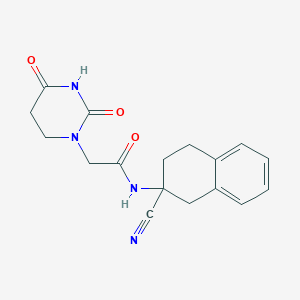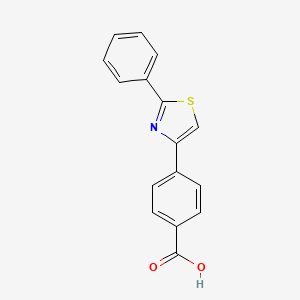
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexenyl group, a diphenylpropyl group, and an oxalamide moiety, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl and diphenylpropyl intermediates, which are then coupled through an oxalamide linkage. Common reagents used in these reactions include cyclohexene, diphenylpropylamine, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in bulk quantities. The industrial methods also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)ethanediamide: Similar structure but different functional groups.
1-[2-(1-Cyclohexenyl)ethyl]-1′-(3,3-diphenylpropyl)-2′-(benzylamino)-2,7′-bi[1H-benzoimidazole]-5-carboxylic acid methyl ester: Another compound with a cyclohexenyl and diphenylpropyl moiety but with additional functional groups.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(26-18-16-20-10-4-1-5-11-20)25(29)27-19-17-23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-10,12-15,23H,1,4-5,11,16-19H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUUPSLWMZTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine](/img/structure/B2459665.png)
![1-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2459667.png)

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)



![4-acetyl-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2459675.png)




![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)

